Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene catalyst widely used in the preparation of olefin polymers . This compound, with the molecular formula C30H22Cl2SiZr and a molecular weight of 572.72 g/mol, is known for its orange powder form and stability under inert gas .
Mechanism of Action
Target of Action
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconiumdichloride, also known as Zirconium, dichloro[(eta5-2,4-cyclopentadien-1-ylidene)(diphenylsilylene)[(4a,4b,8a,9,9a-eta)-9H-fluoren-9-ylidene]]-, is primarily used as a metallocene catalyst . Its primary targets are olefin polymers .
Mode of Action
The compound interacts with olefin polymers and facilitates their formation . The exact mechanism of this interaction is complex and depends on various factors, including the specific type of olefin polymer and the conditions under which the reaction takes place.
Biochemical Pathways
The compound is involved in the polymerization of olefins . This process involves the formation of long-chain molecules from smaller olefin units, a reaction that is facilitated by the catalyst.
Result of Action
The primary result of the compound’s action is the formation of olefin polymers . These polymers have a wide range of applications, including use in the manufacture of plastics, resins, and other materials.
Preparation Methods
The synthesis of Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps. One common method includes the reaction of diphenylmethylidene (cyclopentadienyl) dichloroaluminum with fluorenyl magnesium halide to form an intermediate, which is then reacted with zirconium tetrachloride to yield the final product . Industrial production methods often involve similar multi-step reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.
Reduction: It can also be reduced, typically using strong reducing agents, to form lower oxidation state zirconium compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is extensively used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a catalyst in the polymerization of olefins, which are used to produce a wide range of plastic materials . Additionally, it is used in asymmetric catalysis and aromatic reactions in organic synthesis . The compound’s unique structure and reactivity make it valuable in developing new materials and chemical processes.
Comparison with Similar Compounds
Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique compared to other metallocene catalysts due to its specific ligand structure, which provides enhanced stability and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: Another metallocene catalyst with different ligand structures.
Dimethylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar in structure but with dimethylsilyl instead of diphenylsilyl.
These compounds share similar catalytic properties but differ in their stability, reactivity, and the types of polymers they produce.
Properties
InChI |
InChI=1S/C13H9.C12H10Si.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-5-3-1;;;/h1-9H;1-10H;1-3H,4H2;2*1H;/q-1;;-1;;;+4/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGHZKNDUWJADN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)[Si]C2=CC=CC=C2.[Cl-].[Cl-].[Zr+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2SiZr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.